6-Aminohexyl Methanethiosulfonate Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

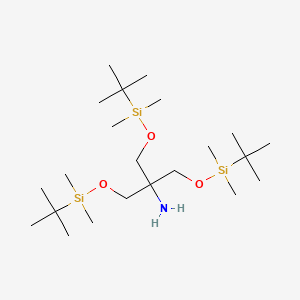

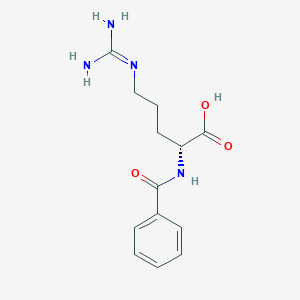

6-Aminohexyl Methanethiosulfonate Hydrobromide (6-AHMT-HBr) is an organosulfur compound that is widely used in scientific research. It is a popular reagent for chemical synthesis, due to its versatile reactivity and low toxicity. 6-AHMT-HBr is a useful tool for studying the structure and function of proteins, as well as for various biochemical and physiological studies. In

Scientific Research Applications

Oxidation of Sulfur Compounds

Research into the oxidation of sulfur compounds, such as methanethiol, dimethyl sulfide, and dimethyl disulfide, provides insights into the removal of malodorous and harmful by-products in industrial processes. Photocatalytic treatments using TiO2-based materials and alternative materials like aromatic photosensitizers have been explored for their efficiency in oxidizing these compounds, with varied oxidation products indicating different pathways depending on the material used. Such studies might parallel the reactivity and application scope of 6-Aminohexyl Methanethiosulfonate Hydrobromide in environmental or industrial contexts (Cantau et al., 2007).

Antioxidant Activity Measurement

The critical analysis of methods used to determine antioxidant activity, covering a range of tests based on hydrogen atom transfer and electron transfer, provides a comprehensive overview of evaluating antioxidant properties in various fields. This review might inform methodologies for assessing the antioxidant potential of 6-Aminohexyl Methanethiosulfonate Hydrobromide, should it possess such properties (Munteanu & Apetrei, 2021).

Methane Resource Utilization

Investigations into methanotrophic bacteria's ability to use methane as a carbon source for producing valuable bioproducts offer a glimpse into the biotechnological applications of microbial processes. This research area could be relevant if 6-Aminohexyl Methanethiosulfonate Hydrobromide has potential roles in microbial media or in studies related to methane oxidation and utilization processes (Strong, Xie, & Clarke, 2015).

Mechanism of Action

Target of Action

6-Aminohexyl Methanethiosulfonate Hydrobromide is primarily used as an MTS & sulfhydryl active reagent . This means it targets proteins with sulfhydryl groups, which are typically cysteine residues. These residues play a crucial role in the structure and function of many proteins.

Mode of Action

As an MTS reagent, 6-Aminohexyl Methanethiosulfonate Hydrobromide can form covalent bonds with sulfhydryl groups on proteins . This can lead to changes in the protein’s structure and function, depending on the location and role of the targeted cysteine residue.

properties

IUPAC Name |

6-methylsulfonylsulfanylhexan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTQJNGBWWDIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675582 |

Source

|

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216618-83-5 |

Source

|

| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)